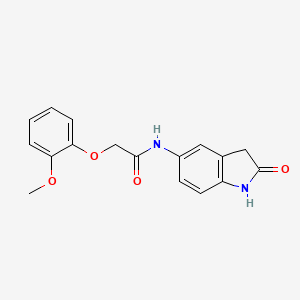

![molecular formula C19H27NO4 B2844054 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid CAS No. 644982-46-7](/img/structure/B2844054.png)

2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid” is a chemical compound used mainly for the preparation of protecting groups in organic synthesis . It can be used as synthetic acylating agents, ketonizing agents, and acyl nucleophiles .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 2-aminoacetic acid, the process includes esterification, hydrogenizing amination Dieckmann condensation, decarboxylation, Wittig, and hydrogenation . The optimized reaction conditions include a molar ratio of 1-benzylpiperidin-3-one to ethyl-2-(diethoxyphosphoryl) acetate 1:1.2, a reaction temperature of 0℃, and a reaction time of 8 hours .Molecular Structure Analysis

The empirical formula of this compound is C18H25NO4 . Its molecular weight is 319.40 . The CAS number is 157688-46-5 .Chemical Reactions Analysis

The compound is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis

The compound is a powder . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .Wirkmechanismus

Target of Action

It is noted that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The specific changes resulting from this interaction would depend on the identity of the target protein.

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By inducing the degradation of specific proteins, it can influence various biochemical pathways depending on the function of the target protein.

Result of Action

The result of the compound’s action is the degradation of the target protein . This can lead to various molecular and cellular effects depending on the role of the degraded protein.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic aciddone in lab experiments is its ability to act as a versatile building block in the synthesis of various compounds. However, one of the limitations of using 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic aciddone is its relatively high cost compared to other building blocks.

Zukünftige Richtungen

There are several future directions for the use of 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic aciddone in scientific research. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Conclusion

In conclusion, 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic aciddone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic aciddone has the potential to be used in the synthesis of various compounds and has been found to exhibit various biochemical and physiological effects. However, its relatively high cost compared to other building blocks is a limitation that needs to be addressed.

Synthesemethoden

2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic aciddone can be synthesized through a multistep process involving the reaction of tert-butyl 4-piperidone-1-carboxylate with o-tolylmagnesium bromide. The reaction is then followed by the removal of the tert-butyl group using trifluoroacetic acid, resulting in the formation of 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic aciddone.

Wissenschaftliche Forschungsanwendungen

2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic aciddone has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-[4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-14-7-5-6-8-15(14)19(13-16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYLPDWQDNEXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2843973.png)

![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2843979.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2843981.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2843982.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2843984.png)

![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843988.png)

![Ethyl 2-(4-chlorophenyl)-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}acetate](/img/structure/B2843991.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2843992.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2843993.png)